trans-alpha-Bergamoten

Übersicht

Beschreibung

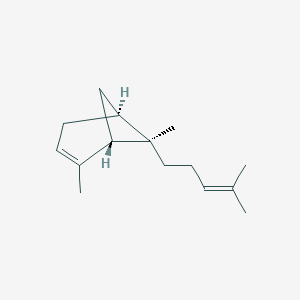

(-)-exo-alpha-bergamotene is an alpha-bergamotene that has (1S,5S,6R)-configuration.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Bergamotene, einschließlich trans-alpha-Bergamoten, haben sich als Träger vielfältiger biologischer Aktivitäten erwiesen, wie z. B. antioxidative, entzündungshemmende, immunsuppressive, zytotoxische und antidiabetische Wirkungen . Zum Beispiel zeigte ein Basilikum-Ätherisches Öl, das Bergamoten enthielt, signifikante entzündungshemmende Wirkungen, die Ödeme oder Schwellungen der Pfoten bei Mäusen effektiv reduzierten .

Aromen- und Duftstoffindustrie

Bergamotene sind Sesquiterpenoide, die größte Untergruppe der Terpenoide, die in der Aromen- und Duftstoffindustrie zahlreiche Anwendungen finden . This compound ist eine der wichtigsten Aromakomponenten von Genova, einer Sorte von süßem Basilikum .

Biokraftstoffe

Sesquiterpenoide, einschließlich Bergamotene, finden auch in der Biokraftstoffindustrie Anwendung . Ihre komplexen Strukturen und ihr hoher Energiegehalt machen sie für die Verwendung als Biokraftstoffe geeignet.

Kosmetik

Das Aroma von this compound, zusammen mit seinen antioxidativen Eigenschaften, macht es zu einem wertvollen Inhaltsstoff in der Kosmetikindustrie .

Landwirtschaft und Schädlingsbekämpfung

Bergamotene haben sich als insektizid wirksam erwiesen , was sie in der Landwirtschaft für die Schädlingsbekämpfung nützlich macht. Sie haben auch potenzielle Anwendungen bei der Entwicklung von umweltfreundlichen Pestiziden .

Lebensmittelindustrie

<pWirkmechanismus

Trans-alpha-Bergamotene, also known as (-)-exo-alpha-bergamotene or (-)-trans-alpha-bergamotene, is a type of bicyclic sesquiterpene . It has a molecular weight of 204.3511 . This compound has been found in various plants, insects, and fungi, and it has been shown to possess diverse biological activities .

Target of Action

Trans-alpha-Bergamotene has been shown to target various bacteria, including E. Coli and Staphylococcus . It also interacts with the tobacco plant Nicotiana attenuata and the tobacco hawk moth (Manduca sexta) .

Mode of Action

Trans-alpha-Bergamotene demonstrates inhibition of bacterial growth, which can cause stomach pain, vomiting, and fatigue . In the case of the tobacco plant and the tobacco hawk moth, it acts as a lure, attracting the moth for pollination and predatory insects to feed on any larvae and eggs that the pollinator may have produced .

Biochemical Pathways

Trans-alpha-Bergamotene originates from farnesyl diphosphate, a precursor to sesquiterpenes . It is involved in the terpenoid biosynthesis pathway .

Pharmacokinetics

It is known that terpenes, the group of compounds to which trans-alpha-bergamotene belongs, are generally lipophilic and can be absorbed through the skin and mucous membranes .

Result of Action

Trans-alpha-Bergamotene has been shown to possess diverse biological activities such as antioxidant, anti-inflammatory, immunosuppressive, cytotoxic, antimicrobial, antidiabetic, and insecticidal effects . It also has potential applications in the pharmaceutical, nutraceutical, cosmeceutical, and pest management sectors .

Action Environment

The action of trans-alpha-Bergamotene can be influenced by various environmental factors. For instance, the method of extraction and preservation can affect the compound’s efficacy and stability . Freeze-drying without steaming has been found to be the best method to retain all three of Genova’s main aroma components, including trans-alpha-Bergamotene .

Biochemische Analyse

Biochemical Properties

Trans-alpha-Bergamotene interacts with a variety of enzymes in its biosynthesis process. These include exo-alpha-bergamotene synthase, (+)-endo-beta-bergamotene synthase, and (-)-endo-alpha-bergamotene synthase . These interactions are crucial for the formation of trans-alpha-Bergamotene from farnesyl pyrophosphate .

Cellular Effects

The cellular effects of trans-alpha-Bergamotene are diverse and significant. It has been shown to possess various biological activities such as antioxidant, anti-inflammatory, immunosuppressive, cytotoxic, antimicrobial, antidiabetic, and insecticidal effects . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of trans-alpha-Bergamotene involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are responsible for the diverse biological activities of trans-alpha-Bergamotene .

Dosage Effects in Animal Models

The effects of trans-alpha-Bergamotene vary with different dosages in animal models .

Metabolic Pathways

Trans-alpha-Bergamotene is involved in several metabolic pathways. It is an intermediate in the biosynthesis of more complex chemical compounds . The enzymes it interacts with, such as exo-alpha-bergamotene synthase, play a crucial role in these metabolic pathways .

Transport and Distribution

Given its interactions with various enzymes in its biosynthesis process, it is likely that it interacts with transporters or binding proteins .

Subcellular Localization

Given its diverse biological activities and its role in various metabolic pathways, it is likely that it is directed to specific compartments or organelles within the cell .

Biologische Aktivität

Trans-alpha-Bergamotene is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄, predominantly found in essential oils from plants such as bergamot and carrots. This compound is recognized not only for its aromatic properties but also for its significant biological activities, which include insecticidal, antimicrobial, and ecological roles. This article aims to explore the diverse biological activities associated with trans-alpha-Bergamotene, supported by case studies and research findings.

Chemical Structure and Properties

Trans-alpha-Bergamotene features a unique double bond configuration in the trans position, contributing to its distinct biological properties. It is part of the bergamotene family, which includes various isomers that exhibit different biological activities. The compound's structure allows it to engage in typical alkene reactions, leading to derivatives with potentially varied biological effects.

1. Insecticidal Properties

Trans-alpha-Bergamotene has been shown to attract predatory insects, which can help control pest populations in agricultural settings. Its role as a pheromone enhances plant-insect interactions, promoting ecological balance by attracting natural predators of herbivorous pests .

Table 1: Insecticidal Effects of Trans-alpha-Bergamotene

| Study Reference | Insect Species | Effect Observed | Notes |

|---|---|---|---|

| Yin & Wong (2019) | Melittobia digitata (wasp) | Attraction to traps | Used as a pest management strategy |

| Li et al. (2017) | Various herbivores | Increased predation rates | Associated with basil oil's efficacy |

2. Antimicrobial Activity

Research indicates that trans-alpha-Bergamotene possesses antimicrobial properties, contributing to the defense mechanisms of plants against pathogens. Its effectiveness against various microbial strains positions it as a candidate for natural antimicrobial agents .

Table 2: Antimicrobial Effects of Trans-alpha-Bergamotene

3. Ecological Role

Trans-alpha-Bergamotene plays a crucial role in attracting pollinators while simultaneously luring natural predators of herbivorous insects. This dual function enhances both plant reproductive success and pest management strategies .

Case Study 1: Breath Diagnostics

A study explored the use of breath analysis for diagnosing invasive fungal diseases, where metabolites including β-trans-bergamotene were identified. The model demonstrated high sensitivity and specificity in distinguishing between infected and non-infected patients, highlighting the potential diagnostic applications of bergamotenes in clinical settings .

Case Study 2: Phytotherapy Potential

A review compiled various studies on bergamotenes, including trans-alpha-Bergamotene, noting their antioxidant, anti-inflammatory, and immunosuppressive properties. These findings suggest potential applications in pharmaceuticals and nutraceuticals .

Biosynthesis

Trans-alpha-Bergamotene is synthesized through the mevalonate pathway, where geranyl diphosphate serves as a precursor. Genetic engineering approaches have been explored to enhance the production of this compound in transgenic plants, indicating its significance in biotechnological applications .

Eigenschaften

IUPAC Name |

(1S,5S,6R)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6-7,13-14H,5,8-10H2,1-4H3/t13-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBFCQPIMVLNIU-SOUVJXGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2CC1C2(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H]2C[C@@H]1[C@]2(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017570 | |

| Record name | (-)-αlpha-trans-Bergamotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13474-59-4 | |

| Record name | trans-α-Bergamotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13474-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bergamotene, (E)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013474594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-αlpha-trans-Bergamotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-BERGAMOTENE, (E)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599TK2712C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is trans-α-Bergamotene and where is it found?

A1: trans-α-Bergamotene is a sesquiterpene hydrocarbon, a class of natural products known for their diverse biological activities and characteristic aromas. It is found as a volatile constituent in various plants, notably in the essential oils of cinnamon (Cinnamomum zeylanicum) [], yellow starthistle (Centaurea solstitialis) [], and Opoponax (Commiphora erythraea) []. It contributes to the distinctive fragrance profiles of these plants.

Q2: How does the extraction method affect the yield and composition of trans-α-Bergamotene?

A2: Research suggests that the extraction method can influence both the yield and the relative abundance of trans-α-Bergamotene. For instance, in a study on the essential oil of Mammea suriga, cold maceration yielded a higher percentage of trans-α-Bergamotene compared to soxhlet extraction using n-hexane []. This difference highlights the importance of selecting appropriate extraction techniques to optimize the recovery of specific volatile compounds.

Q3: Can you elaborate on the role of trans-α-Bergamotene in plant-insect interactions?

A3: trans-α-Bergamotene, along with other volatile organic compounds (VOCs), plays a significant role in mediating plant-insect interactions. Studies have shown that Centaurea solstitialis and Centaurea cyanus, both known to attract the weevil Ceratapion basicorne, contain trans-α-Bergamotene []. Conversely, Centaurea cineraria, which does not attract this weevil, lacks this compound. These findings suggest that trans-α-Bergamotene might act as a signal attracting specific insects, potentially influencing pollination or herbivore defense mechanisms.

Q4: Are there any reported applications of trans-α-Bergamotene in the food or cosmetic industries?

A4: Yes, due to its pleasant aroma and potential antioxidant properties, trans-α-Bergamotene finds applications in both the food and cosmetic industries. It can be incorporated into cosmetic products like hair oils, massage oils, and body creams [], imparting a desirable fragrance. Additionally, its presence in basil (Ocimum basilicum) essential oil contributes to the flavor profile and potential antioxidant effects in food products like beef burgers [, ].

Q5: What analytical techniques are commonly used to identify and quantify trans-α-Bergamotene?

A5: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the primary analytical technique employed for the identification and quantification of trans-α-Bergamotene in various plant extracts [, , , , , , , , ]. This method separates the volatile compounds present in a sample based on their volatility and then identifies them based on their mass-to-charge ratio. This technique enables researchers to determine the specific volatile profile, including the presence and relative abundance of trans-α-Bergamotene, within a complex mixture.

Q6: What is known about the potential antioxidant activity of trans-α-Bergamotene?

A6: While research is ongoing, some studies suggest that trans-α-Bergamotene might contribute to the antioxidant properties of certain plant extracts. For example, sweet basil (Ocimum basilicum) essential oil, which contains trans-α-Bergamotene, has demonstrated antioxidant effects in beef, potentially extending the shelf life of meat products []. Further studies are necessary to fully elucidate the specific antioxidant mechanisms and potential health benefits of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.